ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate
Description
Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an ester functional group
Properties
Molecular Formula |
C21H28N4O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 1-[4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H28N4O5/c1-2-30-20(28)15-9-12-24(13-10-15)19(27)8-5-11-22-21(29)25-14-18(26)23-16-6-3-4-7-17(16)25/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,22,29)(H,23,26) |
InChI Key |
HALFFAJXWBSHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCNC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Notable activities include:
- Anticancer Properties : Studies have shown that derivatives of quinoxaline compounds can inhibit cancer cell proliferation. For instance, certain quinoxaline-based compounds have demonstrated effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Antimicrobial Activity : Quinoxaline derivatives are known for their antimicrobial properties, which could be leveraged in developing new antibiotics .
- Neuroprotective Effects : Some studies suggest that compounds with a piperidine structure may exhibit neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of quinoxaline derivatives, including those similar to ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate. Results indicated that these compounds significantly reduced tumor growth in xenograft models, showcasing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of quinoxaline derivatives found that certain modifications to the structure enhanced their activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications similar to those present in this compound led to improved potency .
Material Science Applications
Beyond biological applications, this compound may also find use in material science due to its unique chemical properties:
- Polymer Chemistry : Compounds with quinoxaline structures are being explored for use in polymers due to their ability to enhance thermal stability and mechanical properties.
- Electrochemical Applications : Research indicates potential applications in electrochemical sensors where quinoxaline derivatives can serve as active materials due to their redox properties .
Mechanism of Action
The mechanism of action of ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and 2-hydroxyquinoxaline share the quinoxaline core structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide share the piperidine ring.
Uniqueness
Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate is unique due to the combination of the quinoxaline and piperidine moieties, along with the ester functional group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.
Chemical Structure and Synthesis
The compound features a unique structure that includes a quinoxaline moiety, which is known for various biological activities. The synthesis of similar compounds often involves multi-step reactions, including the formation of the quinoxaline ring and subsequent functionalization. For instance, derivatives of 3-hydroxyquinoxaline have been synthesized through reactions with hydrazine and various carbonyl compounds, leading to bioactive derivatives .
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit antimicrobial activity. A study demonstrated that compounds derived from 3-hydroxyquinoxaline showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
Quinoxaline-based compounds have also been studied for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer therapy .
Neuroprotective Effects
There is emerging evidence that quinoxaline derivatives may exert neuroprotective effects. Animal models have shown that these compounds can reduce oxidative stress markers and improve cognitive functions in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives:
- Study on Antimicrobial Activity : A series of derivatives were tested against a panel of microorganisms. This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic pathways for preparing ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate, and how are intermediates characterized?
Methodological Answer:
A common approach involves multi-step acylation and hydrolysis. For example, analogous piperidine derivatives are synthesized via coupling reactions using activated carbonyl intermediates (e.g., sulfamoylbenzoyl derivatives). Ethyl ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in EtOH/water) to yield carboxylic acids, as demonstrated in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (88% yield, m.p. 162–163°C) . Characterization typically employs H NMR, IR, and elemental analysis. For example, IR peaks at 1730 cm (ester C=O) and 1687 cm (amide C=O) confirm functional groups, while NMR signals (e.g., δ 7.93 ppm for aromatic protons) validate regiochemistry .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For instance, computational models identify optimal solvent systems or catalysts by simulating energy barriers. This method was used to accelerate the development of spiro-piperidine derivatives, achieving >90% yields in acylation reactions . Researchers should integrate density functional theory (DFT) to model steric/electronic effects of the quinoxaline and piperidine moieties, followed by empirical validation (e.g., GC-MS for reaction monitoring) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Detects molecular ions (e.g., m/z 313 for a related sulfamoylbenzoyl-piperidine derivative) and fragments. However, low-intensity molecular ions (0.5–8%) may require high-resolution MS (e.g., Orbitrap) for accurate mass determination .
- H NMR: Key signals include piperidine CH protons (δ 1.52–3.42 ppm), aromatic protons from quinoxaline (δ 7.49–8.09 ppm), and ester/amide carbonyls in IR .
- Elemental Analysis: Validates purity (e.g., %C/%N deviations <0.05% in intermediates) .
Advanced: How can researchers resolve contradictions in stability data during long-term storage?
Methodological Answer:
Contradictions may arise from impurities or hygroscopicity. Methodological steps include:
- Accelerated Stability Studies: Store samples under stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC.
- Container Screening: Test inert vs. reactive storage materials (e.g., glass vs. plastic). notes that the compound is stable in sealed containers under dry conditions but may hydrolyze in humid environments .
- Spectroscopic Tracking: Use FTIR to detect ester hydrolysis (loss of 1730 cm peak) or quinoxaline oxidation (new OH stretches) .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to unknown acute toxicity .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of aerosols.
- Waste Disposal: Classify as hazardous waste (UN 1993 for related piperidine derivatives) and use licensed disposal services .
Advanced: How can researchers design experiments to probe the compound’s reactivity with nucleophiles or electrophiles?
Methodological Answer:
- Nucleophilic Attack: React with amines (e.g., benzylamine) in DMF at 60°C to test ester → amide conversion. Monitor via TLC (Rf shift) and C NMR (disappearance of δ 170 ppm ester signal) .
- Electrophilic Substitution: Treat with HNO/HSO to assess quinoxaline ring nitration. LC-MS can identify mono-/di-nitro products.
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature conditions .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Screening: Test ethanol/water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane gradients. used ethanol for hydrolysis, suggesting polarity compatibility .
- Temperature Gradient: Dissolve crude product at reflux, then cool to 4°C for slow crystallization.
- Purity Check: Compare melting points (e.g., 162–163°C for intermediates) and HPLC retention times .
Advanced: How can researchers leverage heterogeneous catalysis to improve synthetic efficiency?
Methodological Answer:
- Solid-Supported Catalysts: Use immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective acylations. This avoids racemization in piperidine derivatives .
- Membrane Reactors: Implement continuous-flow systems with ceramic membranes to separate byproducts (e.g., unreacted quinoxaline) in real time, enhancing yield .
Basic: What are the challenges in interpreting mass spectra of this compound, and how are they addressed?
Methodological Answer:
- Low Molecular Ion Intensity: Use soft ionization (e.g., ESI) and high-resolution MS (Q Exactive Orbitrap) to detect [M+H] ions .
- Fragmentation Patterns: Compare with libraries (e.g., mzCloud) for characteristic piperidine (m/z 84) or quinoxaline (m/z 130) fragments .
Advanced: How can machine learning models predict biological activity or toxicity profiles?
Methodological Answer:
- Descriptor Generation: Compute topological polar surface area (TPSA), logP, and H-bond donors/acceptors using tools like ACD/Labs Percepta .
- Toxicity Prediction: Train models on PubChem data (e.g., acute toxicity LD) for related piperidine-carboxylates. Validate with in vitro assays (e.g., HepG2 cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
